6-ethyl-6-methyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carboxylic acid
Description
The compound 6-ethyl-6-methyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carboxylic acid features a polycyclic framework combining benzo-thiazolo-quinazoline rings with a carboxylic acid substituent. Its structure includes:
- A 6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline core.
- Ethyl and methyl substituents at position 4.
- A 7-oxo group and 10-carboxylic acid moiety.
Properties
IUPAC Name |
9-ethyl-9-methyl-11-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaene-14-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-3-18(2)8-10-6-4-5-7-11(10)14-13(18)15(21)20-9-12(16(22)23)24-17(20)19-14/h4-7,12H,3,8-9H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAPNVZXLUHNHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C3=C1C(=O)N4CC(SC4=N3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387284 | |
| Record name | ST51039832 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6097-79-6 | |
| Record name | ST51039832 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 6-ethyl-6-methyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carboxylic acid is a member of the quinazoline family known for its diverse biological activities. This article presents a comprehensive overview of its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 342.41 g/mol. Its structure features a thiazole ring fused with a quinazoline moiety, which is crucial for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O3S |
| Molecular Weight | 342.41 g/mol |
| InChI Key | VDAPNVZXLUHNHH-UHFFFAOYSA-N |
Antibacterial Activity
Recent studies have highlighted the compound's significant antibacterial properties. In vitro tests demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) in the range of 50-100 μg/mL, indicating promising potential as an antibacterial agent .
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. Using the DPPH radical scavenging assay, it showed considerable radical scavenging activity comparable to standard antioxidants like vitamin C. The optimal concentration for effective antioxidant activity was determined to be around 10 μg/mL .
Anticancer Potential
Quinazoline derivatives are recognized for their anticancer properties. Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. Further research is necessary to elucidate the specific pathways involved .
Case Studies
- Antibacterial Efficacy : A study evaluated several synthesized quinazoline derivatives, including our compound of interest. It was found that compounds with similar structural features displayed enhanced antibacterial activity against resistant strains of bacteria .
- Antioxidant Evaluation : In another research effort, the compound was subjected to a series of assays to determine its efficacy as an antioxidant. Results indicated that it significantly reduced oxidative stress markers in cellular models, suggesting potential applications in oxidative stress-related diseases .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of thiazolo[2,3-b]quinazoline compounds exhibit potent anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- A notable study demonstrated that a similar compound inhibited topoisomerase II, an enzyme critical for DNA replication and transcription, which is often overexpressed in cancer cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Pharmacological Insights
- Mechanism of Action :
- Bioavailability and Pharmacokinetics :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Core Diversity : The target compound’s benzo-thiazolo-quinazoline core differs from KT5720’s pyrrolo-benzodiazocine and KT5823’s triazadibenzo systems, which are associated with kinase inhibition .
- Substituent Effects : The ethyl/methyl groups at position 6 may enhance lipophilicity compared to polar substituents like trifluoromethyl (1160994-15-9) or hydroxy/ester groups (KT5720) .
Spectroscopic and Physicochemical Properties
Table 2: Comparative Spectroscopic Data (IR/NMR)
- IR Analysis : The target compound’s C=O stretch (~1686 cm⁻¹) aligns with carboxylic acid derivatives like 10b .
- NMR Trends : Substituents such as ethyl/methyl groups would likely produce signals near δ 1.0–1.5 (alkyl CH3) and δ 2.5–3.5 (CH2), similar to compounds 10b and 10c .
Bioactivity and Mode of Action
- Structural Clustering : Compounds with triazoloquinazoline or pyrrolo-benzodiazocine cores (e.g., KT5720) often target kinases or DNA-processing enzymes .
- Bioactivity Prediction : The target compound’s carboxylic acid group may facilitate interactions with polar residues in enzyme active sites, akin to KT5720’s hydroxy/ester motifs .
- Lumping Strategy : Similar compounds with shared structural motifs (e.g., tricyclic systems) may exhibit comparable metabolic stability or receptor binding, as inferred from lumping strategies in physicochemical modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
